Methyl (2R)-2-(benzylamino)butanoate
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Overview
Description
Methyl (2R)-2-(benzylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to the second carbon of a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-(benzylamino)butanoate typically involves the esterification of (2R)-2-(benzylamino)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(benzylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
Scientific Research Applications
Methyl (2R)-2-(benzylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-(benzylamino)butanoate involves its interaction with specific molecular targets. The benzylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active (2R)-2-(benzylamino)butanoic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester without the benzylamino group.
Methyl pentanoate: A similar ester with a longer carbon chain.
Ethyl (2R)-2-(benzylamino)butanoate: An ester with an ethyl group instead of a methyl group.
Uniqueness
Methyl (2R)-2-(benzylamino)butanoate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s potential for hydrogen bonding and hydrophobic interactions, making it more versatile in various applications compared to simpler esters .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (2R)-2-(benzylamino)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-11(12(14)15-2)13-9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3/t11-/m1/s1 |
InChI Key |
VKXJALJQJXRIBP-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)NCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C(=O)OC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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